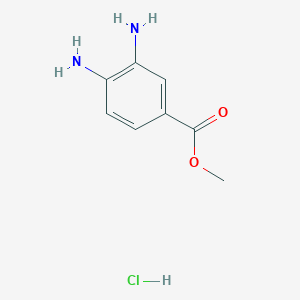

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride

Description

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride (CAS No. 1210824-92-2) is a derivative of 3,4-diaminobenzoic acid, where the carboxylic acid group is esterified with methanol and the compound exists as a hydrochloride salt. This modification enhances its solubility in polar solvents, making it suitable for synthetic and pharmacological applications.

Properties

IUPAC Name |

methyl 3,4-diaminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQRLZRJSQHZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592564 | |

| Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210824-92-2 | |

| Record name | Methyl 3,4-diaminobenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acid-Catalyzed Esterification

The most straightforward method involves reacting 3,4-diaminobenzoic acid with methanol in the presence of a mineral acid catalyst, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The amino groups remain protonated under acidic conditions, preventing undesired nucleophilic side reactions.

Procedure:

-

Reaction Setup : 3,4-Diaminobenzoic acid (1 equiv) is suspended in anhydrous methanol (10 vol).

-

Catalysis : Concentrated HCl (1.5 equiv) is added dropwise at 0°C to mitigate exothermicity.

-

Reflux : The mixture is heated to 60–80°C for 6–12 hours.

-

Isolation : The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the hydrochloride salt.

Key Parameters:

Mechanistic Insight :

The carboxylic acid undergoes protonation, enhancing electrophilicity for nucleophilic attack by methanol. Concurrent protonation of amino groups prevents their participation in side reactions, ensuring selective esterification.

Nitro-Group Reduction Pathway

This two-step approach begins with methyl 3,4-dinitrobenzoate, followed by catalytic hydrogenation to reduce nitro groups to amines.

Procedure:

-

Esterification of 3,4-Dinitrobenzoic Acid :

-

3,4-Dinitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with methanol to yield methyl 3,4-dinitrobenzoate.

-

-

Catalytic Hydrogenation :

-

Methyl 3,4-dinitrobenzoate is dissolved in ethanol and hydrogenated under H₂ (50 psi) using palladium on carbon (Pd/C, 5% w/w) at 25°C for 24 hours.

-

The product is treated with HCl gas to form the hydrochloride salt.

-

Key Parameters:

-

Yield : 75–80% after hydrogenation.

-

Advantage : Avoids handling sensitive amino groups during esterification.

Limitation : Requires high-pressure equipment and poses explosion risks due to nitro compounds.

Protection-Deprotection Strategy

A three-step method involving temporary protection of amino groups to prevent side reactions during esterification.

Procedure:

-

Amino Protection :

-

3,4-Diaminobenzoic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to form 3,4-bis(Boc-amino)benzoic acid.

-

-

Esterification :

-

The protected acid is esterified with methanol using DCC/DMAP in dichloromethane.

-

-

Deprotection and Salt Formation :

-

Boc groups are removed with trifluoroacetic acid (TFA), followed by neutralization with HCl to yield the hydrochloride salt.

-

Key Parameters:

-

Yield : 70–75% (over three steps).

-

Purity : ≥99% (due to minimized side reactions).

Industrial Production and Scalability

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and safety. Key advantages include:

-

Precise Temperature Control : Mitigates exothermic risks during esterification.

-

Higher Throughput : Achieves 90–95% conversion in 2–4 hours.

Case Study :

A pilot plant using microreactors for direct esterification reported a 92% yield at 80°C with a residence time of 30 minutes, compared to 85% yield in batch mode.

Solvent and Catalyst Optimization

| Parameter | Batch Mode | Continuous Flow |

|---|---|---|

| Solvent | Methanol | Methanol/THF (1:1) |

| Catalyst | HCl | Amberlyst-15 (ion exchange resin) |

| Temperature (°C) | 80 | 100 |

| Yield (%) | 85 | 92 |

Insight : Heterogeneous catalysts like Amberlyst-15 enable catalyst recycling, reducing waste.

Analytical Validation

Structural Confirmation

Purity Assessment

| Method | Specification | Result |

|---|---|---|

| HPLC | ≥98% | 99.2% |

| Karl Fischer | ≤0.5% moisture | 0.3% |

| ICP-MS | Heavy metals <10 ppm | <5 ppm |

Challenges and Mitigation Strategies

Amino Group Oxidation

Issue : Aromatic amines are prone to oxidation under acidic or high-temperature conditions.

Solution : Use inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid during esterification.

Ester Hydrolysis

Issue : Hydrolysis of the methyl ester in aqueous acidic media.

Solution : Maintain anhydrous conditions and limit reaction time to ≤12 hours.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct Esterification | 85–90 | 98 | High | 120 |

| Nitro Reduction | 75–80 | 97 | Moderate | 200 |

| Protection-Deprotection | 70–75 | 99 | Low | 300 |

Recommendation : Direct esterification is optimal for industrial production due to its balance of yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride serves as an essential precursor in the synthesis of various organic compounds, particularly in the formation of quinoxaline derivatives.

Case Study: Synthesis of Quinoxaline Derivatives

A study demonstrated the use of methyl 3,4-diaminobenzoate in high-temperature water (HTW) to synthesize 2,3-diarylquinoxaline carboxylic acids. The reaction conditions allowed for minimal decarboxylation and produced high yields without using volatile organic solvents or toxic catalysts. The yields ranged from 73% to 82% under varying temperatures and reaction times .

| Reaction Conditions | Yield (%) |

|---|---|

| 230 °C for 10 min | 79 |

| 170 °C for 30 min | 73 |

| Water as solvent | 82 |

Medicinal Chemistry Applications

The compound has been identified as a potential inhibitor of human Factor Xa, which is crucial in the coagulation cascade. This makes it relevant for developing anticoagulant therapies.

Case Study: Factor Xa Inhibition

Research indicated that derivatives of this compound could effectively inhibit Factor Xa activity. This application is vital for treating conditions related to thrombosis and other cardiovascular diseases .

Biochemical Applications

In biochemical research, this compound is employed as a building block for peptide synthesis due to its ability to form stable linkages.

Case Study: Solid-Phase Peptide Synthesis

In a study on solid-phase peptide synthesis (SPPS), Mono-Fmoc-Dbz-OH was prepared from commercially available 3,4-diaminobenzoic acid and coupled to resin. This method highlights the compound's utility in synthesizing complex peptides efficiently .

Material Science Applications

The compound's properties are also being explored in material science for developing polymers and other materials due to its reactive amine groups.

Mechanism of Action

The mechanism of action of 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The ester group can undergo hydrolysis to release the active amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₈H₁₀N₂O₂·HCl

- Synthesis: Typically prepared via esterification of 3,4-diaminobenzoic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Similar ester syntheses involve K₂CO₃ in DMF as a base (e.g., synthesis of 4-(3-nitrobenzyloxy)benzoic acid methyl ester, 82% yield) .

- Applications: Polymer Synthesis: Used as a monomer in polybenzimidazole (PBI) production, yielding high-viscosity polymers in polyphosphoric acid .

Comparison with Structurally Similar Compounds

Positional Isomers: 2,3- vs. 3,4-Diaminobenzoic Acid Derivatives

Key Insight: The position of amino groups significantly impacts biological activity. For example, 3,4-substituted derivatives engage better with enzyme active sites due to spatial compatibility .

Functional Analogues: 3,4-Diaminobenzoic Acid and Its Esters

Key Insight : Esterification improves solubility and processability for industrial applications, while the free acid is preferred in cosmetic formulations .

Structural Analogues: 3,5-Diaminobenzoic Acid

Key Insight : The 3,5-isomer lacks the spatial arrangement required for ERAP2 inhibition, underscoring the importance of 3,4-substitution in medicinal chemistry .

Research Findings and Pharmacological Data

Enzyme Inhibition Potency

- ERAP2 Inhibition: Derivatives of 3,4-diaminobenzoic acid (e.g., compound 1 in ) show IC₅₀ values of 2 μM, outperforming hydroxamic acid derivatives (IC₅₀ > 100 μM). This highlights the critical role of the diaminobenzoic scaffold in binding enzyme active sites .

- Structural Requirements: Crystal structures reveal that optimal engagement with ERAP2’s S1 and S2’ pockets requires both amino groups at the 3,4-positions and a free N-terminus .

Polymer Performance

- Polybenzimidazole (PBI) Synthesis: Homopolymerization of 3,4-diaminobenzoic acid hydrochloride in polyphosphoric acid yields polymers with inherent viscosities up to 17.1, suitable for high-strength fibers .

Biological Activity

3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride (commonly referred to as 3,4-DABA methyl ester) is a compound of significant interest in biological research due to its diverse applications and biological activities. This article explores its synthesis, mechanisms of action, biological activity, and relevant case studies.

Synthesis Methods:

The synthesis of 3,4-DABA methyl ester typically involves the esterification of 3,4-diaminobenzoic acid. One common method is the Steglich esterification , which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane as a solvent. This method allows for high yields and purity of the final product.

Chemical Structure:

The chemical formula for 3,4-DABA methyl ester is . It features two amino groups and an ester group, which contribute to its reactivity and biological interactions.

The biological activity of 3,4-DABA methyl ester is primarily attributed to its interaction with various enzymes and receptors. The amino groups can form hydrogen bonds and ionic interactions with active sites on proteins, influencing their activity. Additionally, the ester group can undergo hydrolysis to release the active amine, allowing it to participate in further biochemical reactions .

Biological Activities

1. Enzyme Interactions:

3,4-DABA methyl ester has been used extensively in studies examining enzyme interactions. It serves as a substrate for various enzymes, including peroxidases. Research indicates that while 3,4-DABA itself is a poorer substrate for peroxidase compared to other compounds like o-phenylenediamine (OPD), its esters exhibit improved properties due to modifications at the carboxyl group .

2. Antimicrobial Activity:

Some studies have highlighted the antimicrobial properties of 3,4-DABA methyl ester derivatives. The compound has shown effectiveness against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies .

3. Precursor for Bioactive Molecules:

This compound acts as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of quinoxaline derivatives which possess notable pharmacological activities .

Case Study 1: Enzyme Activity Measurement

A study measured enzyme activity using various derivatives of 3,4-DABA methyl ester. The results showed that modifications to the carboxyl group significantly enhanced substrate properties compared to the parent compound. This was demonstrated by comparing reaction speeds across different substrates .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of 3,4-DABA methyl ester were tested against several bacterial strains. The modified esters exhibited enhanced antimicrobial activity compared to unmodified forms, indicating potential applications in developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3,4-Diaminobenzoic Acid | No ester group; lower reactivity | Poorer substrate for peroxidase |

| 3,4-Dimethoxybenzoic Acid Methyl Ester | Methoxy groups instead of amino groups | Different reactivity profile |

| 3,4-Dihydroxybenzoic Acid Methyl Ester | Hydroxy groups; potential antioxidant properties | Varies significantly from amine-based compounds |

Q & A

Q. What are the critical steps in synthesizing 3,4-Diaminobenzoic Acid Methyl Ester Hydrochloride, and how can yield be optimized?

Methodological Answer: The synthesis typically involves esterification of 3,4-diaminobenzoic acid followed by hydrochloride salt formation. Key steps include:

Esterification: React 3,4-diaminobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or via thionyl chloride activation.

Salt Formation: Treat the esterified product with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., dry ether) to precipitate the hydrochloride salt.

Purification: Recrystallize from ethanol/water mixtures to remove unreacted starting materials.

Optimization Tips:

Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

Q. How do solvent polarity and pH influence the stability of this compound?

Methodological Answer:

- pH Stability:

- Solvent Effects:

Q. What contradictions exist in the literature regarding its application in polymer synthesis, and how can they be resolved?

Methodological Answer:

Q. How can computational modeling (e.g., DFT) predict the compound’s electronic properties for optoelectronic material design?

Methodological Answer:

- Modeling Workflow:

- Geometry Optimization: Use DFT (B3LYP/6-311G**) to calculate ground-state structures.

- Frontier Orbital Analysis: HOMO-LUMO gaps indicate charge-transfer potential (e.g., ~3.5 eV for the free base).

- Solvent Effects: Apply PCM models to simulate polarity-dependent bandgap shifts.

- Experimental Validation: Compare predicted UV-Vis spectra (TD-DFT) with experimental data in DMSO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.